molecular formula C3D2F6O2 B1140229 Deuterated water;1,1,1,3,3,3-hexafluoropropan-2-one CAS No. 109640-39-3

Deuterated water;1,1,1,3,3,3-hexafluoropropan-2-one

Cat. No. B1140229
M. Wt: 186.05
InChI Key:
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Description

Synthesis Analysis The synthesis of deuterated compounds involves isotopic exchange reactions or the use of deuterium-labeled reagents. Electrochemical synthesis is a notable method for producing catalysts and semiconductor electrodes for water-splitting photoelectrochemical cells (PECs), which may involve deuterated water in the electrolyte to study the reaction mechanisms and improve the efficiency of hydrogen production (Donghyeon Kang et al., 2015).

Scientific Research Applications

Biotechnology

Deuterated water (D2O) is used in biotechnological applications, particularly in the production of deuterated drugs . Deuterium exhibits unique physicochemical properties and has the strongest kinetic isotope effects among all other elements .

Medical Research

D2O is used in medical research, including cancer research . Experiments with deuterated water have shown a decreased growth rate of mammalian cell lines and successful treatment of adenocarcinomas in xenotransplanted mice .

Hydrology

Deuterium is used as a tracer in environmental studies, water and waste-water mapping, and in the monitoring of hydraulic fracturing .

Fusion Process Development

D2O is used in the development of fusion processes .

Neutron Generation

D2O is used in neutron generation .

Pharmacokinetics Improvements

D2O is used to improve pharmacokinetics .

1,1,1,3,3,3-Hexafluoropropan-2-one

Organic Chemistry

1,1,1,3,3,3-Hexafluoropropan-2-one (HFIP) is used in organic chemistry, particularly in Pd-catalyzed C–H activation . HFIP has several unique features compared to its non-fluoro analogue isopropanol, which have helped this solvent to make a difference in various subdomains of organic chemistry .

Preparation of Hexafluoroalcohol-functionalized Methacrylate Polymers

HFIP is used for preparing hexafluoroalcohol-functionalized methacrylate polymers for lithographic/nanopatterning materials .

Friedel-Crafts Reactions

HFIP plays an important role in the Friedel-Crafts reactions due to its polarity and high ionizing power .

Sample Preparation for GCMS

HFIP finds use in sample preparation for Gas Chromatography-Mass Spectrometry (GCMS) .

Deuterated Water

Proving Reaction Mechanisms

Deuterium-labeled compounds provide a way to investigate reaction pathways and mechanisms. By selectively replacing hydrogen atoms with deuterium atoms, researchers can follow reaction steps, unraveling important details of a chemical transformation .

Enhancement of Drug’s Metabolic Profile

Since deuteration is an effective tool for the enhancement of a drug’s metabolic profile, medicinal chemists have also used deuterated drug candidate to slow enzyme metabolisms, especially those changes mediated by the enzyme cytochrome P450s .

1,1,1,3,3,3-Hexafluoropropan-2-one

Fire Suppression Agent

1,1,1,3,3,3-Hexafluoropropan-2-one is used as a fire suppression agent .

Foaming Agent

It is used as a foaming agent .

Highly Effective Refrigerant

It is a highly effective refrigerant .

Heat Transfer Medium

It is used as a heat transfer medium .

Dielectric Gas

It is used as a dielectric gas .

Sterilant Carrier

It is used as a sterilant carrier .

Polymerization Medium

It is used as a polymerization medium .

Carrier Fluid

It is used as a carrier fluid .

Displacement Drying Agent

It is used as a displacement drying agent .

Thermodynamic Power Cycle Working Fluid

It is used as a thermodynamic power cycle working fluid .

Cold Gas Rocket Propellant

It is used as a cold gas rocket propellant by the Mars Cube One spacecraft .

Deuterated Water

Isotopic Tracer

Deuterium-labeled compounds provide a way to investigate reaction pathways and mechanisms. By selectively replacing hydrogen atoms with deuterium atoms, researchers can follow reaction steps, unraveling important details of a chemical transformation .

Enhancement of Drug’s Metabolic Profile

Since deuteration is an effective tool for the enhancement of a drug’s metabolic profile, medicinal chemists have also used deuterated drug candidate to slow enzyme metabolisms, especially those changes mediated by the enzyme cytochrome P450s .

1,1,1,3,3,3-Hexafluoropropan-2-one

Solvent for Many Reactions

1,1,1,3,3,3-Hexafluoropropan-2-one is used as a solvent for many reactions .

Dissolve Peptides

It is also employed to dissolve peptides .

Produce High-End Chemicals

It is used to produce high-end chemicals like fluorinated surfactants, fluorinated emulsifier and fluorinated medicine .

Solvent or Cleaning Agent for Electronics Industry

It can be used as a solvent or cleaning agent for the electronics industry .

Safety And Hazards

The compound is considered hazardous and may cause severe skin burns and eye damage. It may also cause respiratory irritation and is suspected of damaging fertility or the unborn child. Prolonged or repeated exposure may cause damage to organs. It is harmful if swallowed or inhaled5.


Future Directions

The future directions for the use of Deuterated water;1,1,1,3,3,3-hexafluoropropan-2-one are not explicitly mentioned in the search results. However, given its use as a deuterated NMR solvent, it may continue to be useful in NMR-based research and analyses4.


properties

IUPAC Name

deuterated water;1,1,1,3,3,3-hexafluoropropan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3F6O.H2O/c4-2(5,6)1(10)3(7,8)9;/h;1H2/i/hD2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEBNOKIGWWEWCN-ZSJDYOACSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(F)(F)F)C(F)(F)F.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]O[2H].C(=O)(C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2F6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90584208
Record name Hexafluoropropan-2-one--(~2~H_2_)water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90584208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Deuterated water;1,1,1,3,3,3-hexafluoropropan-2-one

CAS RN

72301-81-6
Record name Hexafluoropropan-2-one--(~2~H_2_)water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90584208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 72301-81-6
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

In a 50-ml three-necked flask were placed 7.85 g (17.8 mmol) of the 56.8% aqueous potassium 3,3,3-trifluoro-2-trifluoromethyl-2-hydroxypropionate solution prepared in Reference Example 1 and 2.46 g (17.8 mmol) of potassium carbonate. 16 g of water was added to dissolve the mixture. The pH was 13. The reaction was performed by blowing chlorine gas at 20 ml/min for 37 minutes (33 mmol, 1.85 eq.) while stirring the solution under heat at 40° C. in a water bath. The pH when the reaction was complete was 6.6. Hexafluoroacetone hydrate was obtained at a starting material conversion of 99.7% with a selectivity of at least 99%.
Name
potassium 3,3,3-trifluoro-2-trifluoromethyl-2-hydroxypropionate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.46 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
16 g
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

In a 100-ml three-necked flask was placed 6.52 g (14.8 mmol) of the 56.8% aqueous potassium 3,3,3-trifluoro-2-trifluoromethyl-2-hydroxypropionate solution prepared in Reference Example 1. To this mixture were added 1.7 g of 35% hydrochloric acid and 0.8 g of potassium hydrogencarbonate in this order, thereby adjusting the pH to 8. Subsequently, 24.0 g (32.3 mmol) of 10% aqueous sodium hypochlorite solution was added over one hour while heating the mixture at 40° C. in a water bath, followed by further stirring for 5 hours while maintaining the same temperature. The pH when the reaction was complete was 8. Hexafluoroacetone hydrate was obtained at a starting material conversion of 90% with a selectivity of at least 99%.
Name
potassium 3,3,3-trifluoro-2-trifluoromethyl-2-hydroxypropionate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step Two
Quantity
0.8 g
Type
reactant
Reaction Step Two
Quantity
24 g
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

In a 50-ml three-necked flask were placed 20 mmol of the aqueous sodium 3,3,3-trifluoro-2-trifluoromethyl-2-hydroxypropionate solution prepared in Reference Example 2 and 2.12 g (20 mmol) of sodium carbonate. 20 g of water was added to dissolve the mixture. The pH was 9.8. A reaction was performed by blowing chlorine gas at 20 ml/min for 29 minutes (24.1 mmol, 1.2 eq.) while stirring the solution under heat at 40° C. in a water bath. The pH during this treatment was 6.9. To this solution, 1.06 g (10 mmol) of sodium carbonate was further added, followed by dissolving. The pH was 9.1. The reaction was further performed by blowing chlorine gas at 10 ml/min for 22 minutes (9.2 mmol, 0.46 eq.) while stirring the solution under heat at 40° C. The pH when the reaction was complete was 6.8. Hexafluoroacetone hydrate was obtained at a starting material conversion of 82% with a selectivity of at least 99%.
Name
sodium 3,3,3-trifluoro-2-trifluoromethyl-2-hydroxypropionate
Quantity
20 mmol
Type
reactant
Reaction Step One
Quantity
2.12 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.06 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
20 g
Type
solvent
Reaction Step Five

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